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Cat. No.: B12378894 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Rauvomine B is a novel C18 normonoterpenoid indole alkaloid, distinguished by its unique and

complex 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane ring.[1][2]

[3] It was first isolated from the aerial parts of Rauvolfia vomitoria, a plant with a history in

traditional medicine.[1][2] Rauvomine B has demonstrated significant anti-inflammatory

properties, making it a compound of interest for further investigation and potential drug

development. This document provides detailed analytical methods and protocols for the

characterization of Rauvomine B.

Physicochemical and Spectroscopic Data
A comprehensive characterization of Rauvomine B involves a combination of spectroscopic

and spectrometric techniques to elucidate its complex structure and determine its

physicochemical properties.

Table 1: Physicochemical Properties of Rauvomine B
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Property Value Reference

Molecular Formula C18H18N2O

Appearance Colorless crystals

Optical Rotation [α]25D -89 (c 0.1, MeOH)

Table 2: 1H and 13C NMR Spectroscopic Data for Rauvomine B in CDCl3
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Position δC (ppm) δH (ppm, mult., J in Hz)

2 136.1

3 51.9 4.10 (1H, br d, 9.7)

5 55.8 3.45 (1H, m)

6 27.8
3.08 (1H, dd, 15.8, 4.9), 2.77

(1H, dd, 15.8, 1.4)

7 105.8

8 127.6

9 118.4 7.46 (1H, d, 7.6)

10 119.7 7.09 (1H, dd, 7.6, 7.6)

11 121.9 7.15 (1H, dd, 7.6, 7.6)

12 110.8 7.29 (1H, d, 7.6)

13 136.4

14 34.0 2.15 (1H, m), 1.98 (1H, m)

15 34.1 2.35 (1H, m)

16 49.4 2.21 (1H, m)

17 202.3 9.55 (1H, s)

18 15.8 1.25 (3H, d, 6.8)

19 45.2 2.65 (1H, m)

20 61.5 2.85 (1H, m)

N1-H 8.25 (1H, s)

Data sourced from Zeng et al., Organic Letters, 2017.

Experimental Protocols
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Isolation and Purification of Rauvomine B from
Rauvolfia vomitoria
This protocol is based on the method described by Zeng et al. (2017).

Workflow for Isolation and Purification
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Extraction
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Caption: Workflow for the isolation and purification of Rauvomine B.
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Methodology:

Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are macerated

with 95% ethanol at room temperature three times. The solvent is then evaporated under

reduced pressure to yield the crude ethanol extract.

Acid-Base Partitioning: The crude extract is suspended in water and acidified to a pH of 2-3

with 1% HCl. This aqueous solution is then partitioned against ethyl acetate (EtOAc) to

remove neutral and weakly basic compounds. The acidic aqueous layer is collected, basified

to a pH of 8-9 with ammonia solution (NH3·H2O), and then re-extracted with EtOAc. The

combined EtOAc extracts contain the total alkaloids.

Chromatographic Separation:

The total alkaloid extract is subjected to silica gel column chromatography using a gradient

elution system of dichloromethane (CH2Cl2) and methanol (MeOH).

Fractions containing compounds of interest are further purified using a Sephadex LH-20

column with a mobile phase of CH2Cl2-MeOH (1:1).

Final purification is achieved by semi-preparative High-Performance Liquid

Chromatography (HPLC) to yield pure Rauvomine B.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
A general HPLC method can be adapted for the purity assessment of Rauvomine B.

Table 3: HPLC Method Parameters
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Parameter Specification

Column
C18 analytical column (e.g., 250 x 4.6 mm, 5

µm)

Mobile Phase
A: Water with 0.1% formic acidB: Acetonitrile or

Methanol

Gradient
Optimized based on sample (e.g., linear

gradient from 10% to 90% B over 30 minutes)

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection UV detector at 220 and 280 nm

Injection Volume 10 µL

Protocol:

Prepare a stock solution of Rauvomine B in methanol (e.g., 1 mg/mL).

Filter the solution through a 0.22 µm syringe filter before injection.

Set up the HPLC system with the parameters outlined in Table 3.

Inject the sample and record the chromatogram.

Purity is determined by the peak area percentage of Rauvomine B relative to the total peak

area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Dissolve approximately 1-5 mg of purified Rauvomine B in a suitable deuterated solvent

(e.g., CDCl3, as used in the reference data).

Transfer the solution to a 5 mm NMR tube.
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Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR

spectrometer (e.g., 500 MHz or higher).

Process the spectra using appropriate software. The correlations observed in the 2D spectra

are crucial for the complete structural assignment. For example, HMBC correlations from H-3

to C-2 and C-7, and from H-6 to C-2, C-7, and C-8 are key for establishing the connectivity of

the indole ring. NOESY correlations, such as those between H-3/H-19 and H3-18/H-5, are

essential for determining the relative stereochemistry.

Single-Crystal X-ray Diffraction
Protocol:

Crystallize Rauvomine B by slow evaporation from a suitable solvent system (e.g.,

methanol).

Select a single crystal of appropriate size and quality under a microscope.

Mount the crystal on a goniometer head.

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a

suitable X-ray source (e.g., Cu Kα radiation).

Process the diffraction data and solve the crystal structure using appropriate software (e.g.,

SHELXL). The final structure provides unambiguous confirmation of the absolute

configuration.

Plausible Biosynthetic Pathway
The biosynthesis of Rauvomine B is proposed to originate from peraksine, another

monoterpenoid indole alkaloid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

